2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes an imidazole ring, a chlorophenyl group, a tolyl group, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-dicarbonyl compound and an amine. For instance, the reaction between glyoxal and aniline derivatives under acidic conditions can yield the imidazole core.
Introduction of the Chlorophenyl and Tolyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions. Chlorobenzene and toluene derivatives can be used as starting materials, with appropriate catalysts to facilitate the substitution.
Thioether Formation: The imidazole derivative can be reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydride to deprotonate the thiol, enhancing its nucleophilicity.
Attachment of the Piperidine Ring: The final step involves the reaction of the thioether intermediate with a piperidine derivative. This can be achieved through nucleophilic substitution reactions, where the piperidine nitrogen attacks an electrophilic carbon on the intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group, potentially leading to the formation of imidazoline derivatives or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives and alcohols.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, the compound can be explored for its potential therapeutic effects. Its structural features suggest it could act on specific molecular targets, making it a potential lead compound for the development of new drugs.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aromatic groups may facilitate binding to hydrophobic pockets in proteins, while the piperidine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Lacks the p-tolyl group, which may affect its biological activity and solubility.
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone: Lacks the piperidine ring, potentially reducing its bioavailability and solubility.
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(morpholin-4-yl)ethanone: Contains a morpholine ring instead of a piperidine ring, which may alter its pharmacokinetic properties.
Uniqueness
The presence of both the p-tolyl group and the piperidine ring in 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone makes it unique among similar compounds. These structural features can enhance its binding affinity to biological targets, improve its solubility, and potentially increase its therapeutic efficacy.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3OS/c1-17-8-10-18(11-9-17)21-15-25-23(27(21)20-7-5-6-19(24)14-20)29-16-22(28)26-12-3-2-4-13-26/h5-11,14-15H,2-4,12-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWQJXTXVDQTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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